molecular formula C20H23NO4 B4575589 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-isopropylphenoxy)propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-isopropylphenoxy)propanamide

Cat. No.: B4575589
M. Wt: 341.4 g/mol
InChI Key: HOBRMDPJYAMANN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-isopropylphenoxy)propanamide is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.16270821 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-isopropylphenoxy)propanamide and its derivatives have been synthesized and characterized for various biological activities. These compounds have been found to exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and psychotropic activities. For instance, the synthesis and characterization of similar compounds have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action (Zablotskaya et al., 2013). This highlights the potential therapeutic applications of these compounds in treating various conditions.

Anticonvulsant Properties

Further research into this compound derivatives has uncovered their potential as anticonvulsant agents. Studies have synthesized libraries of related compounds, showing protection against seizures in preclinical models. For example, Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, demonstrating the broad spectra of activity across various seizure models (Kamiński et al., 2015).

Antinociceptive Activity

The antinociceptive (pain-relieving) activities of derivatives have also been explored, showing promising results. For instance, compounds synthesized from (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives were tested and found to have significant antinociceptive activity, comparing favorably with standard pain relief medications (Önkol et al., 2004).

Antitumor Activity

Research has also been directed towards evaluating the antitumor activity of these compounds. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to this compound, and found them to possess remarkable broad-spectrum antitumor activity, indicating potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-propan-2-ylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13(2)16-6-4-5-7-17(16)25-14(3)20(22)21-15-8-9-18-19(12-15)24-11-10-23-18/h4-9,12-14H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBRMDPJYAMANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-isopropylphenoxy)propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-isopropylphenoxy)propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-isopropylphenoxy)propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-isopropylphenoxy)propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-isopropylphenoxy)propanamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-isopropylphenoxy)propanamide

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